molecular formula C13H10ClN3O2 B11792434 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline

Katalognummer: B11792434
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: QLMUSFKOUWIOJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline is a heterocyclic compound that features a chloro-substituted oxazole ring fused to a pyridine ring, with a methoxyaniline group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-chloropyridine with a suitable oxazole precursor under dehydrative conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid . The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or ether.

    Substitution: Sodium methoxide, potassium tert-butoxide; usually in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the inhibitor-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline is unique due to the presence of the methoxyaniline group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C13H10ClN3O2

Molekulargewicht

275.69 g/mol

IUPAC-Name

5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline

InChI

InChI=1S/C13H10ClN3O2/c1-18-11-3-2-7(4-9(11)15)12-17-10-5-8(14)6-16-13(10)19-12/h2-6H,15H2,1H3

InChI-Schlüssel

QLMUSFKOUWIOJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.